molecular formula C24H27NO3 B8271726 Dioncophylline A CAS No. 60142-17-8

Dioncophylline A

Cat. No. B8271726
CAS RN: 60142-17-8
M. Wt: 377.5 g/mol
InChI Key: MXIZZLBQRBAZEX-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioncophylline A is an isoquinoline alkaloid that is the biaryl resulting from substitution of the hydrogen at the 7-position of (1R,3R)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol by a 4,5-dimethoxy-2-methylnaphthalen-1-yl group . It is a naphthylisoquinoline alkaloid isolated from the roots and stem barks of Triphyophyllum peltatum and exhibits antifungal, antimalarial, antineoplastic and molluscicidal activities .


Synthesis Analysis

The synthesis of Dioncophylline A has been a subject of study. The synthesis of the isoquinoline moiety began with the reaction of 2 and ®- 1- phenylethylamine, followed by hydrogenation over Raney nickel, giving the corresponding secondary amine 3 with diastereoselectivity .


Molecular Structure Analysis

Dioncophylline A has a molecular formula of C24H27NO3 . It is a naphthylisoquinoline alkaloid, which means it contains a naphthalene moiety linked to an isoquinoline through a CC or CN single bond .


Chemical Reactions Analysis

Dioncophylline A originates from acetate units, both molecular halves, the isoquinoline part and the naphthalene portion, being formed from identical polyketide precursors . This is a novel biosynthetic pathway to isoquinoline alkaloids .


Physical And Chemical Properties Analysis

Dioncophylline A has an average mass of 377.476 Da and a monoisotopic mass of 377.199097 Da .

Mechanism of Action

Dioncophylline A has been found to have DNA-binding properties . It associates with duplex DNA and with abasic site-containing DNA (apurinic/apyrimidinic DNA:AP-DNA) with moderate affinity . It also inhibits NF-κB translocation, significantly affects the NF-κB in silico and in vitro, subdues tube formation, induces autophagy, and exerts antitumor activity .

Safety and Hazards

While Dioncophylline A has shown promising cytotoxic and antitumoral activities, it’s important to note that it binds to DNA . This could potentially have implications for its safety and use, and further studies would be needed to fully understand any potential hazards.

Future Directions

The discovery of a novel biosynthetic pathway to isoquinoline alkaloids in Dioncophylline A opens up new avenues for research . Further studies could focus on this pathway and its implications for the synthesis of other similar compounds. Additionally, the DNA-binding properties of Dioncophylline A and its effects on NF-κB translocation and tube formation suggest potential future directions for research into its antitumoral activities .

properties

CAS RN

60142-17-8

Product Name

Dioncophylline A

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol

InChI

InChI=1S/C24H27NO3/c1-13-11-20(28-5)23-17(7-6-8-19(23)27-4)21(13)18-10-9-16-12-14(2)25-15(3)22(16)24(18)26/h6-11,14-15,25-26H,12H2,1-5H3/t14-,15-/m1/s1

InChI Key

MXIZZLBQRBAZEX-HUUCEWRRSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

Canonical SMILES

CC1CC2=C(C(N1)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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